molecular formula C8H8N2OS B1310980 (5-Thien-2-yl-1h-pyrazol-3-yl)methanol CAS No. 852228-02-5

(5-Thien-2-yl-1h-pyrazol-3-yl)methanol

Cat. No. B1310980
M. Wt: 180.23 g/mol
InChI Key: NDPYGRUIEXRXDO-UHFFFAOYSA-N
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Description

“(5-Thien-2-yl-1h-pyrazol-3-yl)methanol” is a chemical compound that belongs to the class of pyrazole derivatives. It is also known by the synonyms 3-(Hydroxymethyl)-5-(thien-2-yl)-1H-pyrazole, and 2-[3-(Hydroxymethyl)-1H-pyrazol-5-yl]thiophene .


Molecular Structure Analysis

The molecular weight of “(5-Thien-2-yl-1h-pyrazol-3-yl)methanol” is 180.23 . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

“(5-Thien-2-yl-1h-pyrazol-3-yl)methanol” is a solid powder at ambient temperature . It has a boiling point of 126-128 degrees Celsius .

Scientific Research Applications

Central Nervous System Activity

A study focused on a series of compounds including (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, closely related to (5-Thien-2-yl-1h-pyrazol-3-yl)methanol, has demonstrated central nervous system depressant activity. These compounds also showed potential as anticonvulsants and antipsychotics, indicating their relevance in neurological research (Butler, Wise, & Dewald, 1984).

Antibacterial Properties

Research has been conducted on a series of novel compounds including variations of pyrazole methanones for their antibacterial properties. This suggests that derivatives of (5-Thien-2-yl-1h-pyrazol-3-yl)methanol may possess antibacterial applications (Landage, Thube, & Karale, 2019).

Synthesis of New Derivatives

A study involving the synthesis of new thieno-thiophene derivatives, including bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone), explores the development of novel compounds. This research highlights the potential for creating new derivatives from (5-Thien-2-yl-1h-pyrazol-3-yl)methanol for various applications (Mabkhot, Kheder, & Al-Majid, 2010).

Pharmaceutical and Agrochemical Industry Applications

Pyrazoles and their derivatives, including compounds similar to (5-Thien-2-yl-1h-pyrazol-3-yl)methanol, have garnered interest due to their wide applications in the pharmaceutical and agrochemical industries. The synthesis and characterization of these compounds can lead to advancements in these sectors (Vyas et al., 2012).

Antimicrobial Activity

A series of compounds closely related to (5-Thien-2-yl-1h-pyrazol-3-yl)methanol have been synthesized and screened for their antimicrobial activity. This indicates the potential use of (5-Thien-2-yl-1h-pyrazol-3-yl)methanol derivatives in developing new antimicrobial agents (Kumar et al., 2012).

Eco-friendly Synthesis of Biomolecules

Research on the eco-friendly synthesis of new heterocyclic pyrazolic carboxylic α-amino esters, including derivatives of (5-Thien-2-yl-1h-pyrazol-3-yl)methanol, highlights the potential for sustainable approaches in synthesizing bioactive molecules (Mabrouk et al., 2020).

Fluorescent Properties

Studies on the synthesis of pyrazole derivatives with donor-π-conjugated acceptor systems, related to (5-Thien-2-yl-1h-pyrazol-3-yl)methanol, have been conducted to explore their fluorescent properties. This indicates potential applications in materials science and optoelectronics (Yao et al., 2014).

Safety And Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding ingestion and inhalation, not getting it on skin or in eyes, and ensuring adequate ventilation .

properties

IUPAC Name

(3-thiophen-2-yl-1H-pyrazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c11-5-6-4-7(10-9-6)8-2-1-3-12-8/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPYGRUIEXRXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427616
Record name [3-(Thiophen-2-yl)-1H-pyrazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Thien-2-yl-1h-pyrazol-3-yl)methanol

CAS RN

852228-02-5
Record name [3-(Thiophen-2-yl)-1H-pyrazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Huang, W Huang, P Ji, F Song, T Liu, M Li… - International Journal of …, 2022 - mdpi.com
Interest in the third-row transition metal osmium and its compounds as potential anticancer agents has grown in recent years. Here, we synthesized the osmium(VI) nitrido complex Na[…
Number of citations: 2 www.mdpi.com
WX Ni, C Huang, WQ Huang, PC Ji, FL Song, CX Wang… - 2020 - researchsquare.com
Interest in the third-row transition metal osmium and its compounds as potential anticancer agents has grown in recent years. Here, we synthesized the osmium (VI) nitrido complex Na […
Number of citations: 1 www.researchsquare.com

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